molecular formula C14H14N2S B14449379 N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea CAS No. 76839-47-9

N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea

Cat. No.: B14449379
CAS No.: 76839-47-9
M. Wt: 242.34 g/mol
InChI Key: KNMOIVCFOQWZJO-UHFFFAOYSA-N
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Description

N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through several methods:

    Condensation Reaction: A common method involves the condensation of 4-methylbiphenyl-2-amine with carbon disulfide in an aqueous medium.

    Thioacylation: Another method involves the reaction of amines with isocyanides in the presence of elemental sulfur.

Industrial Production Methods

Industrial production of thioureas typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

Scientific Research Applications

N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antibacterial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as an enzyme inhibitor and its applications in various fields .

Properties

CAS No.

76839-47-9

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

(5-methyl-2-phenylphenyl)thiourea

InChI

InChI=1S/C14H14N2S/c1-10-7-8-12(11-5-3-2-4-6-11)13(9-10)16-14(15)17/h2-9H,1H3,(H3,15,16,17)

InChI Key

KNMOIVCFOQWZJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)NC(=S)N

Origin of Product

United States

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